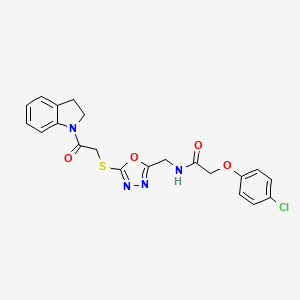

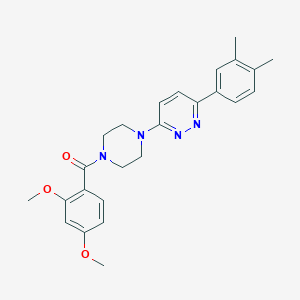

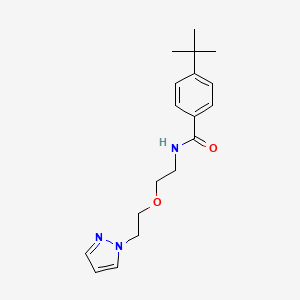

![molecular formula C20H17N5O B2425936 3-苄基-6-肉桂烯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 1164550-65-5](/img/structure/B2425936.png)

3-苄基-6-肉桂烯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class of compounds . These compounds have been studied for their antiproliferative activity against several cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the design and creation of a hydrazone moiety . The specific synthesis process for “3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is not explicitly mentioned in the available literature.科学研究应用

Antiproliferative Activity Against Cancer Cells

The compound has been investigated for its antiproliferative activity against cancer cell lines. In a study, several derivatives of [1,2,3]triazolo[4,5-d]pyrimidine, including this compound, were synthesized and evaluated. Most of these compounds demonstrated moderate to good activity against selected cancer cell lines. Notably, compound 43 exhibited potent antiproliferative activity and selectivity between cancer and normal cells. It had an IC50 value of 0.85 μM against MGC-803 cancer cells and 56.17 μM against GES-1 normal cells. Mechanistic studies revealed that compound 43 induced apoptosis in MGC-803 cells, likely through the mitochondrial pathway .

LSD1 (Lysine-Specific Demethylase 1) Inhibition

LSD1 plays a crucial role in regulating lysine methylation. Aberrant overexpression of LSD1 has been associated with the progression of certain human malignancies. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new LSD1 inhibitors. These inhibitors could potentially suppress cancer cell proliferation and migration. Further studies are needed to explore the specific effects of this compound on LSD1 .

EGFR (Epidermal Growth Factor Receptor) Inhibition

Novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine-linked 1,2,3-triazoles have been developed with promising inhibitory activity against EGFR proteins. These compounds hold potential as anticancer agents against MCF-7 and A-549 cancer cells. The EGFR pathway is critical in cancer cell growth and survival, making this application particularly relevant .

Synthesis of 1,2,3-Triazolo[4,5-d]pyrimidin-7-ones

The compound can serve as a precursor for the synthesis of 1,2,3-triazolo[4,5-d]pyrimidin-7-ones. These derivatives exhibit diverse biological activities and are of interest in drug discovery. The synthetic methods involve reactions with phosphorus oxochloride or triethyl orthoacetate, leading to mono- or disubstituted products .

作用机制

Target of Action

Similar compounds have been known to target various proteins and enzymes involved in cellular processes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

Similar compounds have been known to exhibit antiproliferative activity against several cancer cell lines .

未来方向

The future directions for the study of “3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” and related compounds could involve further exploration of their antiproliferative activity against various cancer cell lines. Additionally, more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and safety could be beneficial .

属性

IUPAC Name |

3-benzyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c26-20-18-19(25(23-22-18)14-17-10-5-2-6-11-17)21-15-24(20)13-7-12-16-8-3-1-4-9-16/h1-12,15H,13-14H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFGHJBIFXHSBR-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC=CC4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

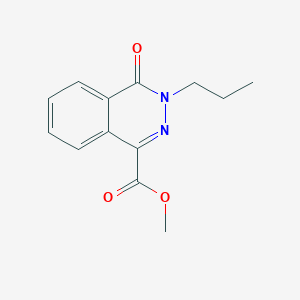

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)

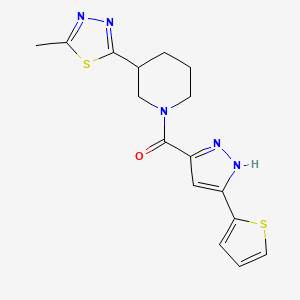

![N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2425864.png)

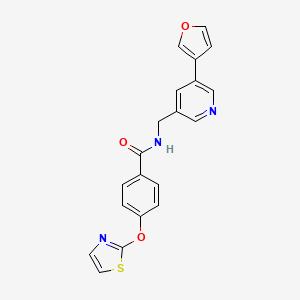

![N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2425865.png)

![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425868.png)